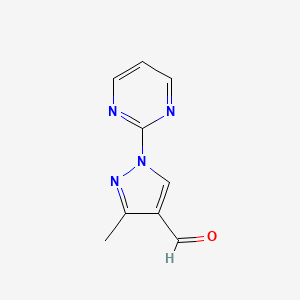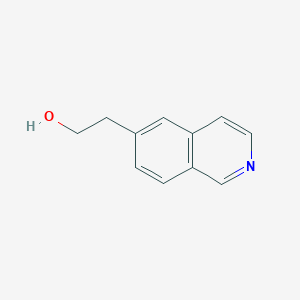
2-(Isoquinolin-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoquinolin-6-yl)ethan-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(Isoquinolin-6-yl)ethan-1-ol, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and with short reaction times . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isoquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: This reaction can reduce the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: This reaction can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce isoquinoline-6-carboxaldehyde, while reduction can produce tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
2-(Isoquinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of biological processes involving isoquinoline alkaloids.
Industry: It is used in the production of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Isoquinolin-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, influencing biological processes. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound of 2-(Isoquinolin-6-yl)ethan-1-ol, which has similar chemical properties but lacks the ethan-1-ol group.
Tetrahydroisoquinoline: A reduced form of isoquinoline, which has different biological activities.
Quinoline: A related compound with a similar structure but different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the ethan-1-ol group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, isoquinoline. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-11-8-12-5-3-10(11)7-9/h1-3,5,7-8,13H,4,6H2 |
Clé InChI |
XDSZWMADCSGZER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



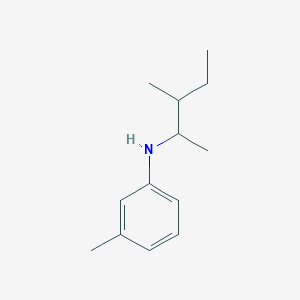
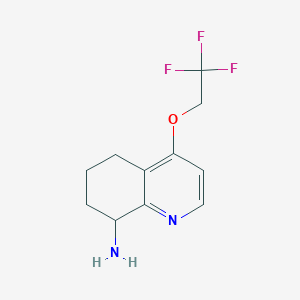
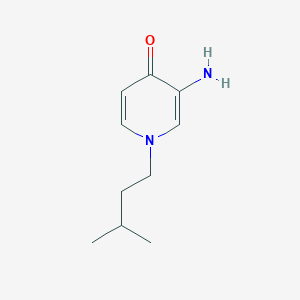

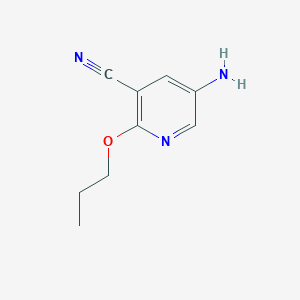
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
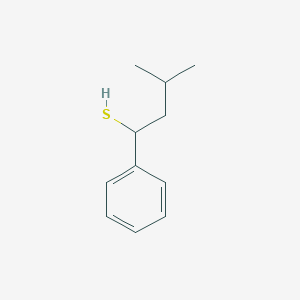
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
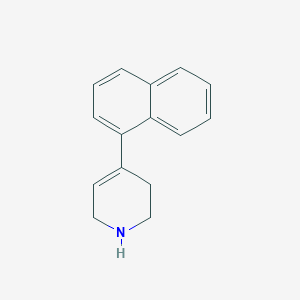

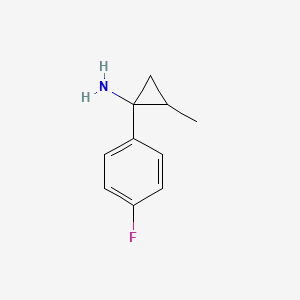
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
